Journal Name:ISIJ International
Journal ISSN:0915-1559
IF:1.864
Journal Website:http://www.jstage.jst.go.jp/browse/isijinternational
Year of Origin:0
Publisher:Iron and Steel Institute of Japan
Number of Articles Per Year:300
Publishing Cycle:Monthly
OA or Not:Not
ISIJ International ( IF 1.864 ) Pub Date: 2023-07-11 , DOI:
10.2174/1568026623666230710162217
: Flavonoids effectively treat cancer, inflammatory disorders (cardiovascular and nervous systems), and oxidative stress. Fisetin, derived from fruits and vegetables, suppresses cancer growth by altering cell cycle parameters that lead to cell death and angiogenesis without affecting healthy cells. Clinical trials are needed in humans to prove the effectiveness of this treatment for a wide range of cancers. According to the results of this study, fisetin can be used to prevent and treat a variety of cancers. Despite early detection and treatment advances, cancer is the leading cause of death worldwide. We must take proactive steps to reduce the risk of cancer. The natural flavonoid fisetin has pharmacological properties that suppress cancer growth. This review focuses on the potential drug use of fisetin, which has been extensively explored for its cancer-fighting ability and other pharmacological activities such as diabetes, COVID-19, obesity, allergy, neurological, and bone disorders. Researchers have focused on the molecular function of fisetin. In this review, we have highlighted the biological activities against chronic disorders, including cancer, metabolic illnesses, and degenerative illnesses, of the dietary components of fisetin.
ISIJ International ( IF 1.864 ) Pub Date: 2023-07-06 , DOI:
10.2174/1568026623666230705151922
: Lysergic acid diethylamide (LSD), psilocybin, and psilocin are being intensively evaluated as potential therapeutics to treat depression, anxiety, substance use disorder, and a host of other psychiatric illnesses. Pre-clinical investigation of these compounds in rodent models forms a key component of their drug development process. In this review, we will summarize the evidence gathered to date surrounding LSD, psilocybin, and psilocin in rodent models of the psychedelic experience, behavioural organization, substance use, alcohol consumption, drug discrimination, anxiety, depression-like behaviour, stress response, and pharmacokinetics. In reviewing these topics, we identify three knowledge gaps as areas of future inquiry: sex differences, oral dosing rather than injection, and chronic dosing regimens. A comprehensive understanding of LSD, psilocybin, and psilocin’s in vivo pharmacology may not only lead to their successful clinical implementation but optimize the use of these compounds as controls or references in the development of novel psychedelic therapeutics.
ISIJ International ( IF 1.864 ) Pub Date: 2023-06-15 , DOI:
10.2174/1568026623666230614150520
Background: This work contains the synthesis of seven new N-heterocyclic compounds bearing imidazole, benzimidazole, pyridine, and morpholine moieties. Objective: We aimed to synthesize N-heterocyclic compounds for a more effective drug candidate to increase the amount of acetylcholine in synapses in Alzheimer's disease. All compounds were characterized by 1H NMR, 13C NMR, FTIR and elemental analysis. Enzyme inhibition activity of all compounds against acetylcholinesterase was investigated, which is an indirect treatment for Alzheimer's. Molecular docking was applied to estimate the binding energy of these compounds to the acetylcholinesterase. Method: All compounds were synthesized from reactions of 2 equivalents of N-heterocyclic starting material and 1 equivalent of 4,4'-bis(chloromethyl)-1,1'-biphenyl. The inhibition parameters of IC50 and Ki were calculated by the spectrophotometric method. AutoDock4 was used to define the binding pose of the compounds. Results: Ki values were found in the range of 80.03±19.64 to 5014.98±1139.60 nM for AChE as an enzyme inhibition strategy, which is an important parameter for the treatment of neurodegenerative such as Alzheimer's disease. In this study, molecular docking is exerted to predict the binding energy of heterocyclic compounds (especially 2, 3, and 5) against acetylcholinesterase enzyme. Their docking binding energies are in good agreement with experimental findings. Conclusion: These new syntheses are drugs that can be used as AChE inhibitors in Alzheimer's disease.
ISIJ International ( IF 1.864 ) Pub Date: 2023-05-18 , DOI:
10.2174/1568026623666230517114621
: Pharmaceutical chemistry has many industrial processes that must be studied and adapted to a new reality where the environment must be the focus of all production chains. Thus, new technologies that are cleaner and use renewable sources of raw materials still need to be developed and applied to materials that go to the market, and they need to reach a level that is less harmful to the environment. This applies especially in areas related to the pharmaceutical industries since chemical products are used in the production of medicines and used in many other areas of everyday life and are included in the Sustainable Development Goals proposed by the United Nations. This article intends to provide insight into some relevant topics that can stimulate researchers toward medicinal chemistry that can contribute to a sustainable future of the biosphere. This article is structured around four interconnected themes that influence how green chemistry can be important for a future where science, technology and innovation are key to mitigating climate change and increasing global sustainability.
ISIJ International ( IF 1.864 ) Pub Date: 2023-05-18 , DOI:
10.2174/1568026623666230427115241
Malaria has been a major parasitic disease in tropical and subtropical regions and is estimated to kill between one and two million people (mainly children) every year. Novel anti-malarial agents are urgently needed to combat the malarial parasites enduring resistance to the current medications,, leading to increased morbidity and mortality. The heterocycles, holding a prominent position in chemistry and found in both natural and synthetic sources, have shown several biological activities including anti-malarial activity. Towards this goal, several research groups have reported the design and development of novel and potential anti-malarial agents like artemisinin, benzimidazole, benzothiazole, chalcone, cyclopeptide, fosmidomycin, furan, indole oxadiazole, 2-oxindoles, peroxides, pyrazole, pyrazolines, pyridines, pyrimidine, pyrrolidine, quinazoline, quinazolinone, quinolone, quinoline, thiazole, triazole and other scaffolds acting against newly emerging anti-malarial targets. The present work reports the complete quinquennial coverage of anti-malarial agents re-ported during 2016-2020 with a view of providing the merits and demerits of reported anti-malarial scaffolds, structure-activity relationship, along with their in vitro/ in vivo/ in silico profiles to the medicinal chemists working in the field of design and discovery of novel anti-malarial agents.
ISIJ International ( IF 1.864 ) Pub Date: 2023-05-01 , DOI:
10.2174/1568026623666230428101440
: Natural product substances have historically served as the most significant source of new leads for pharmaceutical development. Presently, drug discovery and development have adopted rational approaches to explore herbal resources for treating lifestyle-related diseases such as diabetes. For the treatment of diabetes, Curcumin longa has been extensively studied for evaluation of its antidiabetic potential using various in vivo and in vitro models. Literature resources such as PubMed and Google Scholar have been extensively searched to collect documented studies. Various parts of the plant and extracts have proven antidiabetic effects, namely, anti-hyperglycemic, antioxidant, and anti-inflammatory action, through different mechanisms. It is reported that the plant extract or its phytoconstituents regulate glucose and lipid metabolism. The reported study concluded the diversified antidiabetic role of C. longa and its phytoconstituents and, thus, its potential use as an antidiabetic agent.
ISIJ International ( IF 1.864 ) Pub Date: 2023-04-28 , DOI:
10.2174/1568026623666230417083401
Malaria has created havoc since time immemorial. It has actually become a major health concern due to its high prevalence in developing countries where poor sanitary conditions facilitate the seasonal breeding of the vector, the female Anopheles mosquito. Even after tremendous advancements in pest control and pharmacology science, managing this disease has not been successful, and the cure for this deadly infection has not proven effective lately. The various conventional drugs used are chloroquine, primaquine, mefloquine, atovaquone, quinine, artemisinin etc. All of these have one or other major disadvantages like multi-drug resistance, high dose requirements, aggravated toxicity, non-specificity of conventional drugs, and the emergence of drug-resistant para-sites. Therefore, it is necessary to surpass these limitations and look for an alternative to curb the spread of this disease using an emerging technology platform. Nanomedicine is showing promise as an effective alternative tool for the management of malaria. The idea of this tool resonates well with David J. Triggle’s outstanding suggestion “The chemist is as the astronaut, searching for biologically useful space in the chemical universe. This review presents a detailed discussion on various nanocarriers, their mode of action and future perspective in treating malaria. Nanotechnology-based drug delivery methods are highly specific, require a lower dose, offer more bioavailability with pro-longed drug release and stay in the body longer. Recent nano drug encapsulation and delivery vehicles comprise nanocarriers like liposomes, and organic and inorganic nanoparticles, emerging as promising alternatives for malaria management.
ISIJ International ( IF 1.864 ) Pub Date: 2023-04-28 , DOI:
10.2174/1568026623666230406084315
Heterocycles and their derivatives hold an important place in medicinal chemistry due to their vast therapeutic and pharmacological significance and wider implications in drug design and development. Piperidine is a nitrogen-containing heterocyclic moiety that exhibits an array of pharmacological properties. This review discusses the potential of piperidine derivatives against the neurodegenerative disease Alzheimer’s. The incidences of Alzheimer’s disease are increasing now-adays, and constant efforts are being made to develop a medicinal agent for this disease. We have highlighted the advancement in developing piperidine-based anti-neuronal disease compounds and the profound activities of some major piperidine-bearing drug molecules with their important target site. This review focuses on advancements in the field of natural and synthetic occurring piperidines ac-tive against Alzheimer’s disease, with emphasis on the past 6 years. The discussion also includes the structure-activity relationship, the structures of the most promising molecules, and their biologi-cal activities against Alzheimer’s disease. The promising activities revealed by these piperidine-based scaffolds undoubtedly place them at the forefront of discovering prospective drug candidates. Thus, it would be of great interest to researchers working on synthesizing neuroprotective drug can-didates.
ISIJ International ( IF 1.864 ) Pub Date: 2023-05-19 , DOI:
10.2174/1568026623666230502120956
The cannabinoid (CB) signalling cascade is widely located in the human body and is associated with several pathophysiological processes. The endocannabinoid system comprises cannabinoid receptors CB1 and CB2, which belong to G-protein coupled receptors (GPCRs). CB1 receptors are primarily located on nerve terminals, prohibiting neurotransmitter release, whereas CB2 are present predominantly on immune cells, causing cytokine release. The activation of CB system con-tributes to the development of several diseases which might have lethal consequences, such as CNS disorders, cancer, obesity, and psychotic disorders on human health. Clinical evidence revealed that CB1 receptors are associated with CNS ailments such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis, whereas CB2 receptors are primarily connected with immune disorders, pain, inflammation, etc. Therefore, cannabinoid receptors have been proved to be promising targets in therapeutics and drug discovery. Experimental and clinical outcomes have disclosed the success story of CB antagonists, and several research groups have framed newer compounds with the binding potential to these receptors. In the presented review, we have summarized variously reported heterocycles with CB receptor agonistic/antagonistic properties against CNS disorders, cancer, obesity, and other complications. The structural activity relationship aspects have been keenly described along with enzymatic assay data. The specific outcomes of molecular docking studies have also been highlighted to get insights into the binding patterns of the molecules to CB receptors.
ISIJ International ( IF 1.864 ) Pub Date: 2023-05-04 , DOI:
10.2174/1568026623666230330152345
Background: Artemisia argyi Lévl. et Van., Artemisia princeps Pamp., and Artemisia montana Pamp., which are the sources of mugwort, have been popular across East Asian countries for nearly 2000 years now. Essential oils are the major chemical component obtained from them, exhibiting a variety of biological activities. Objective: This review mainly focuses on the chemical composition and biological activities of A. argyi essential oil (AAEO), A. princeps essential oil (APEO), and A. montana essential oil (AMEO), with a special focus on their common and specific characteristics. The traditional use, distribution, and botany of A. argyi, A. princeps, and A. montana have also been summarized. In addition, the pharmacokinetics of AAEO was involved. Methods: We collected literature from online and offline databases by entering the following key-words: mugwort, wormwood, A. argyi, A. princeps, A. montana, essential oil, and volatile oil. No language limitation was present in our search. Results: A. argyi, A. princeps, and A. montanawere used as traditional medicine, food, and health care products for a long time in Asia. They are widely distributed in most parts of China, Korea, and Japan. AAEO, APEO, and AMEO composed of monoterpenes, sesquiterpenes and their derivatives, alkanes, olefins, etc. Most of the specific compounds of AAEO were monoterpenoids, nearly half of the specific compounds of APEO were aliphatic hydrocarbons, and the sesquiterpenes were the typical specific compounds of AMEO. The mugwort essential oil showed multiple biological activities, such as anti-microbial, anti-inflammatory, antioxidant, antitumor, anticoagulation, sedative, and in-secticide. Conclusion: The present review provided insight into the chemical composition and biological activity of AAEO, APEO, and AMEO. The comprehensive literature showed that they possessed wide application prospects in various fields. However, they should be studied in more depth. The under-lying bioactive mechanisms should be elucidated and their toxicity and quality control should be determined.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | METALLURGY & METALLURGICAL ENGINEERING 冶金工程3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
23.00 | 95 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
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